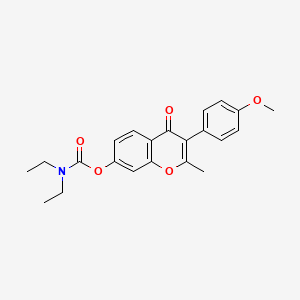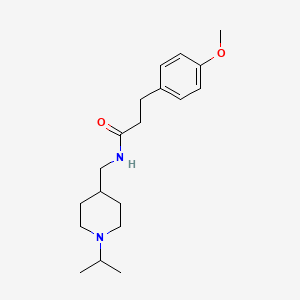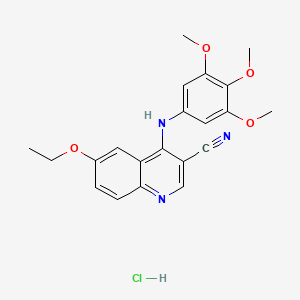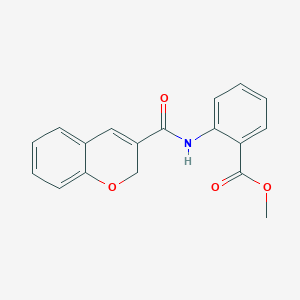
methyl 2-(2H-chromene-3-carbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2H-chromene-3-carbonylamino)benzoate is a chemical compound with the molecular formula C18H15NO4. It is related to the coumarin family of compounds, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 .
Synthesis Analysis
The synthesis of coumarin systems, including methyl 2-(2H-chromene-3-carbonylamino)benzoate, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions such as using green solvents, catalysts, and other procedures .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Methyl 2-(2H-chromene-3-carbonylamino)benzoate is a compound that has garnered interest within the scientific community due to its potential applications in various fields. The synthesis and structural characterization of related compounds provide a foundation for understanding its properties and potential applications. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated through single-crystal X-ray crystallography, highlighting the importance of hydrogen bonding in the crystal structure (Manolov, Morgenstern, & Hegetschweiler, 2012). Similarly, the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its benzoyl analog as versatile reagents for the preparation of polyfunctional heterocyclic systems underscore the compound's utility in generating polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Catalytic Synthesis and Chemical Reactions
The catalytic synthesis of 2H-chromenes, including derivatives of methyl 2-(2H-chromene-3-carbonylamino)benzoate, showcases the broad spectrum of biological activities these compounds possess. They serve as critical structural motifs in medicines, natural products, and materials with unique photophysical properties. Various catalytic methodologies have been developed for the synthesis of 2H-chromenes, highlighting their importance in organic synthesis and chemical biology (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015). Additionally, reactions of some 2H-chromenes and 2H-thiochromenes with triazolinediones illustrate the chemical reactivity and potential applications of these compounds in forming [2+2]-adducts and undergoing electrophilic substitution sequences (Gabbutt, Hepworth, & Heron, 1995).
Green Chemistry Applications
The environmentally friendly synthesis of 2-amino-chromenes in water, catalyzed by nanostructured diphosphate Na2CaP2O7, represents an example of green chemistry. This method provides high yields of 2-amino-chromenes from a one-pot multi-component reaction, demonstrating an efficient and sustainable approach to synthesizing these compounds. The process underscores the potential of methyl 2-(2H-chromene-3-carbonylamino)benzoate derivatives in contributing to green synthetic protocols (Solhy, Elmakssoudi, Tahir, Karkouri, Larzek, Bousmina, & Zahouily, 2010).
Propiedades
IUPAC Name |
methyl 2-(2H-chromene-3-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-18(21)14-7-3-4-8-15(14)19-17(20)13-10-12-6-2-5-9-16(12)23-11-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPKJGDCDYJVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2H-chromene-3-carbonylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

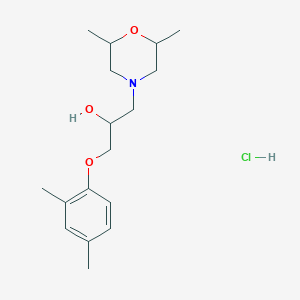
![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)
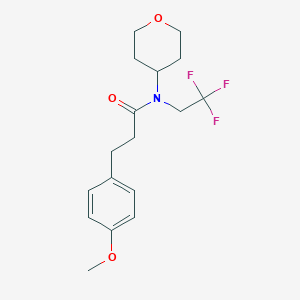
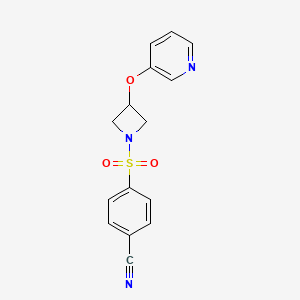
![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)
![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)
![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)
![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)
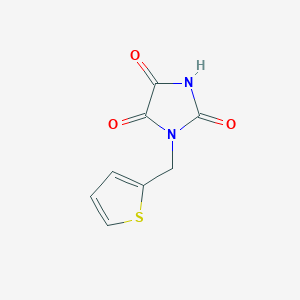
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
